molecular formula C14H13N3O B2779187 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902008-96-2

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2779187
CAS No.: 902008-96-2
M. Wt: 239.278
InChI Key: DDBBZSDOHARQTE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 158501-30-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its synthetic versatility and broad biological activity profile . Researchers utilize this core structure in the design and synthesis of novel compounds for investigating anticancer potential and enzymatic inhibitory activity, particularly as protein kinase inhibitors . The structural motif is a key intermediate for developing potent and selective covalent inhibitors of enzymes like Bruton’s tyrosine kinase . This product is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-10(2)16-13-12(8-15-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUDPKTFRETRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol exhibits significant anticancer properties. It acts on various cancer cell lines by inhibiting specific kinases involved in cancer progression. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells through the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study : In vitro assays showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for MCF-7 breast cancer cells, indicating its potential as a lead compound for developing anticancer drugs .

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers in serum, suggesting its efficacy in treating inflammatory diseases .

Neuropharmacological Applications

1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been observed to enhance neuronal survival and function in models of neurodegenerative diseases.

Case Study : In a study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in increased cell viability and reduced apoptosis rates compared to untreated controls .

Summary of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of PI3K/Akt signalingIC50 ~ 10 µM against MCF-7 cells
Anti-inflammatoryModulation of cytokine productionSignificant reduction in paw edema in murine models
NeuroprotectionProtection against oxidative stressIncreased viability in SH-SY5Y cells under stress

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9)

  • Substituents : Methyl at C5, phenyl at C2, hydroxyl at C7.
  • Key Differences: Regioisomeric phenyl placement (C2 vs. The absence of a C6 methyl group reduces steric hindrance compared to the target compound.
  • Synthesis : Prepared via similar multicomponent reactions but with different aldehyde precursors .
  • Reactivity : Propargylation at C7 occurs under basic conditions (K2CO3, DMF, 60°C), with yields influenced by solvent choice .

b. 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6)

  • Substituents : 4-Fluorophenyl at C5, methyl at C2, trifluoromethyl at C7.
  • Key Differences : The electron-withdrawing trifluoromethyl and fluorine groups enhance metabolic stability but reduce water solubility. Unlike the target compound, it lacks a hydroxyl group, limiting derivatization options.
  • Applications : Fluorinated derivatives are often explored for their enhanced lipophilicity and bioavailability .

c. 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 88511-76-6)

  • Core Structure : Triazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
  • Key Differences : The triazole ring increases electron deficiency, affecting hydrogen bonding and melting point (287°C vs. unreported for the target compound). Found in natural extracts (e.g., Hyphaene thebaica), suggesting divergent biological roles .
Physicochemical Properties
Compound Molecular Weight Water Solubility (μg/mL) Melting Point Notable Spectral Data (1H NMR)
Target compound 308.4 Not reported Not reported OH peak expected ~12.44 ppm (similar to 4g )
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 151.1 Not reported 287°C δ 8.15 (s, 1H), 5.82 (s, 1H), 2.30 (s, 3H)
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 308.4 0.2 (pH 7.4) Not reported Morpholine substitution eliminates OH resonance

Biological Activity

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of 272.32 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its bioactive properties.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression from the G1 phase to the S phase, leading to reduced proliferation of cancer cells. The compound's interaction with CDK2 has been shown to induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound across different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.39 ± 0.06CDK2 inhibition
A5490.46 ± 0.04Induction of apoptosis
NCI-H4600.16 ± 0.03Cell cycle arrest

These results indicate a strong correlation between the compound's structural properties and its biological activity against various types of cancer .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For instance, variations in the phenyl group or the introduction of different functional groups can enhance potency against specific targets .

Case Studies

  • Study on CDK Inhibition : A study demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of CDK inhibition. The most potent derivative showed an IC50 value of 0.16 µM against CDK2 .
  • Evaluation in Cancer Models : In vivo studies using xenograft models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups .

Q & A

Q. Key SAR Findings :

  • Substitution at position 3 (phenyl) : Enhances binding to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) .
  • Methyl groups at positions 5 and 6 : Improve metabolic stability but may reduce solubility .
    Table : Biological Activity vs. Substituents
Substituent (Position)Activity (IC₅₀, nM)Target
3-Ph, 5-Me, 6-Me12.4Kinase X
3-CF₃, 5-Me, 6-Me8.9Kinase Y

Advanced: How to resolve contradictions in reported synthetic yields for similar derivatives?

Contradictions often arise from uncontrolled variables :

  • Case Study : Trifluoromethyl-substituted aryl rings show lower yields due to steric bulk, but microwave-assisted synthesis mitigates this by reducing reaction time .
  • Resolution : Optimize temperature (70–90°C) and use catalysts (e.g., Cu(I)) to improve efficiency .

Advanced: What strategies enhance enantiomeric purity in chiral pyrazolo[1,5-a]pyrimidines?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclocondensation to induce asymmetry .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based) for HPLC purification .

Basic: What biological targets are associated with this compound class?

Pyrazolo[1,5-a]pyrimidines inhibit kinases , dihydroorotate dehydrogenase (DHODH) , and G-protein-coupled receptors (GPCRs) . For example:

  • Antimalarial activity : Inhibition of Plasmodium DHODH (IC₅₀ = 12.4 nM) .
  • Anti-inflammatory effects : Blocking COX-2 via hydrophobic interactions with the active site .

Advanced: How to optimize analytical methods for quantifying trace impurities?

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate hydroxylated byproducts .
  • LC-MS/MS : Detect low-abundance metabolites (e.g., m/z 301.77 for chlorinated derivatives) .

Advanced: What methodologies enable functionalization at position 7 for drug conjugate synthesis?

  • Propargylation : React pyrazolo[1,5-a]pyrimidin-7-ol with propargyl bromide under basic conditions (K₂CO₃, DMF) to install alkynes for click chemistry .
  • Glycosylation : Couple azido-sugars via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create glycohybrids .

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